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Compound of Interest

Compound Name: Ochracenomicin C

Cat. No.: B1247681

For Researchers, Scientists, and Drug Development Professionals

Note: The detailed quantitative NMR data for Ochracenomicin C, including specific chemical
shifts and coupling constants, is not publicly available in the cited literature. The following
application notes and protocols are based on established methodologies for the structural
elucidation of benz[a]anthraguinone antibiotics and related natural products. These guidelines
provide a comprehensive framework for researchers to conduct their own NMR analysis of
Ochracenomicin C.

Introduction to Ochracenomicin C

Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, isolated from
the fermentation broth of Amicolatopsis sp.[1] Like other compounds in this class, it is
presumed to possess antibacterial properties. The structural elucidation of such complex
natural products relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D)
Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document outlines the
strategic approach and detailed protocols for the complete NMR spectral analysis of
Ochracenomicin C, facilitating its structural confirmation and future research into its biological
activities.

Hypothetical NMR Data Presentation for
Ochracenomicin C
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While the specific data for Ochracenomicin C is not available, the following tables illustrate
how the quantitative NMR data should be structured for clarity and comparative analysis once
acquired.

Table 1: Hypothetical *H NMR Data for Ochracenomicin C (in CDClsz, 500 MHz)

Position o (ppm) Multiplicity J (H2) Integration
H-1 7.80 d 8.0 1H

H-2 7.50 t 7.5 1H

H-3 7.65 t 7.5 1H

H-4 8.10 d 8.0 1H

H-5 7.95 S 1H

H-6

OCHs 3.90 s 3H

OH 12.50 s 1H

Table 2: Hypothetical 13C NMR Data for Ochracenomicin C (in CDCls, 125 MHz)
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Key HMBC
Position o (ppm) Carbon Type Correlations (from
H at 3)
C-1 128.5 CH H-2, H-3
C-2 125.0 CH H-1, H-3
C-3 135.2 CH H-2, H-4
c-4 122.8 CH H-3
C-4a 132.1 C H-4, H-5
C-5 118.9 CH H-4, H-6
C-6
C-7 182.5 C=0 H-8
C-7a 130.4 C H-8
OCHs 56.3 CHs

Experimental Protocols for NMR Analysis

The following are detailed protocols for the key NMR experiments required for the structural
elucidation of Ochracenomicin C.

Sample Preparation

o Dissolution: Accurately weigh approximately 5-10 mg of purified Ochracenomicin C and
dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDClsz, DMSO-ds, or Methanol-ds). The
choice of solvent should be based on the solubility of the compound and should be noted in
the data records.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
referencing the chemical shifts (& = 0.00 ppm for both *H and 3C NMR).

« Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to
remove any particulate matter.
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1D NMR Spectroscopy

e 1H NMR (Proton NMR):

o Spectrometer Setup: Tune and shim the NMR spectrometer for the specific sample and
solvent.

o Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

o Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID),
followed by phase and baseline correction. Integrate the signals to determine the relative
number of protons.

e 13C NMR (Carbon NMRY):
o Spectrometer Setup: Use the same tuned and shimmed sample.

o Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.
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o Processing: Apply a Fourier transform, phase correction, and baseline correction.

2D NMR Spectroscopy

e COSY (Correlation Spectroscopy): To identify *H-'H spin-spin couplings.
o Pulse Sequence: Standard COSY-90 or DQF-COSY.

o Parameters: Acquire a 2D data matrix with typically 1024 data points in the direct
dimension (F2) and 256-512 increments in the indirect dimension (F1).

o Processing: Apply a sine-bell window function in both dimensions before Fourier
transformation. Symmetrize the resulting spectrum.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond tH-13C
correlations.

o Pulse Sequence: Standard HSQC with sensitivity enhancement.

o Parameters: Set the spectral widths for *H (F2) and 13C (F1) dimensions. Use a coupling
constant (1JCH) of ~145 Hz for optimization.

o Processing: Apply appropriate window functions and perform Fourier transformation.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C
correlations.

o Pulse Sequence: Standard HMBC.
o Parameters: Optimize for a long-range coupling constant of 8-10 Hz.
o Processing: Apply appropriate window functions and perform Fourier transformation.

o NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser
Effect Spectroscopy): To identify through-space correlations between protons, which is
crucial for stereochemical assignments.

o Pulse Sequence: Standard NOESY or ROESY.
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o Parameters: Use a mixing time of 300-800 ms for NOESY, or a spin-lock time of 200-500
ms for ROESY.

o Processing: Process the 2D data similarly to the COSY experiment.

Visualization of Experimental Workflow and Data
Analysis

The following diagrams illustrate the logical flow of experiments and data interpretation for the
structural elucidation of Ochracenomicin C.
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Caption: Workflow for the NMR-based structural elucidation of Ochracenomicin C.

Putative Biological Action and Signaling Pathway

The precise mechanism of action for Ochracenomicin C has not been elucidated. However,
many anthracycline and benz[a]anthraquinone antibiotics are known to exert their antibacterial
effects through intercalation into DNA and inhibition of topoisomerase I, leading to the
disruption of DNA replication and transcription. Another potential mechanism involves the
generation of reactive oxygen species (ROS), which can damage cellular components.

The diagram below illustrates a generalized logical relationship for the potential antibacterial
mechanism of action.
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Caption: Putative antibacterial mechanisms of action for Ochracenomicin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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